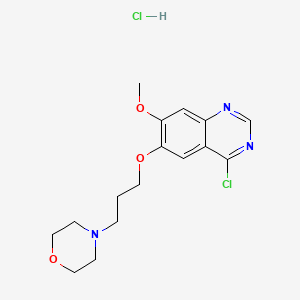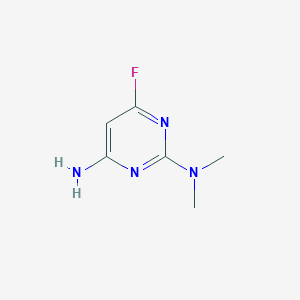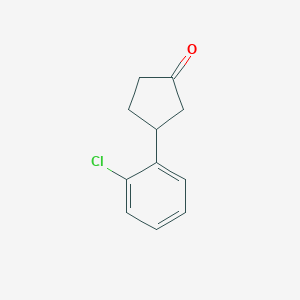![molecular formula C28H26BClFNO3S B13102997 10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)
10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chloro, fluoro, and cyclopropylthiophenyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multiple steps:
Formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and fluoro groups: Halogenation reactions using reagents such as chlorine and fluorine sources.
Attachment of the cyclopropylthiophenyl group: This step may involve cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Incorporation of the dioxaborolan group: This can be done through borylation reactions using boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
科学研究应用
10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C28H26BClFNO3S |
|---|---|
分子量 |
521.8 g/mol |
IUPAC 名称 |
10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H26BClFNO3S/c1-27(2)28(3,4)35-29(34-27)17-13-19(31)25-21-12-16-11-18(30)7-8-20(16)32(21)26(33-22(25)14-17)24-10-9-23(36-24)15-5-6-15/h7-15,26H,5-6H2,1-4H3 |
InChI 键 |
BTNCGQLKZJQRMU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=CC5=C(N4C(O3)C6=CC=C(S6)C7CC7)C=CC(=C5)Cl)C(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


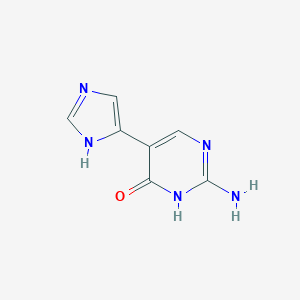
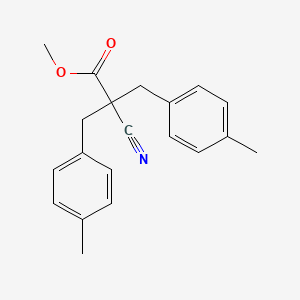

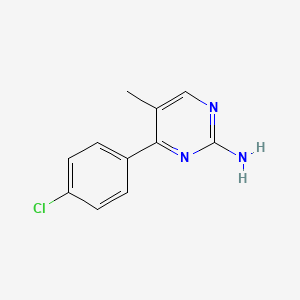
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
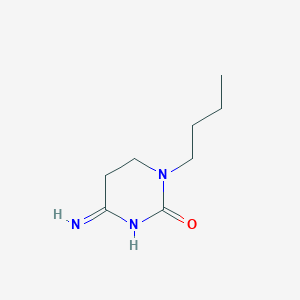

![3-Ethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13102975.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13103003.png)
